molecular formula C42H52N5O9P B1149045 (2R,3R,4R,5R)-5-(4-Acetamido-2-oxopyrimidin-1(2H)-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite CAS No. 199593-09-4

(2R,3R,4R,5R)-5-(4-Acetamido-2-oxopyrimidin-1(2H)-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite

Cat. No. B1149045
CAS RN: 199593-09-4
M. Wt: 801.873
InChI Key:
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Description

This compound is part of a class of chemicals known for their roles in the synthesis of nucleic acid sequences, which are pivotal in genetic engineering and molecular biology studies. Its complex structure indicates its potential for specific interactions at the molecular level, contributing to the understanding and development of new therapeutic agents.

Synthesis Analysis

The synthesis of such compounds often involves multi-step organic reactions, including the use of protecting groups, coupling reactions, and specific conditions to ensure the correct stereochemistry. Techniques such as solid-phase synthesis have been utilized for related oligonucleotide conjugates, indicating a potential approach for synthesizing this compound as well (Katajisto, Heinonen, & Lönnberg, 2004).

Molecular Structure Analysis

The detailed molecular structure involves stereochemistry at multiple chiral centers, indicated by the (2R,3R,4R,5R) configuration, and functional groups that suggest the molecule's role in nucleic acid chemistry. Such compounds are often characterized using NMR, IR, MS, and specific rotation measurements to confirm their structure (Xiong Jing, 2011).

Scientific Research Applications

Synthesis and Molecular Studies

Research has explored the synthesis and molecular behavior of compounds similar to the specified chemical. For instance, the synthesis of certain azetidinones demonstrated unique reactions with cerium(IV) ammonium nitrate, leading to oxidative ring transformations (Bertha et al., 1993). Another study focused on synthesizing and characterizing new dinucleotide analogs, providing insights into the molecular structure and potential applications of these compounds (Valiyev et al., 2010).

Crystallography and Computational Analysis

Crystallographic studies have been conducted on similar compounds, shedding light on their structural details. For instance, an investigation into the crystal structure of a related compound provided insights into hydrogen bond configurations and molecular geometry, which can be critical for understanding the behavior and potential applications of such chemicals (Jasinski et al., 2009).

Antimicrobial and Antitumor Properties

Several studies have investigated the antimicrobial and antitumor activities of compounds with structural similarities. For instance, research on certain pyrimidine derivatives demonstrated potential antibacterial properties, which could be relevant for developing new antimicrobial agents (Majithiya & Bheshdadia, 2022). Additionally, compounds with pyrimidine structures have been evaluated for antitumor activities, potentially offering new avenues for cancer treatment (Jing, 2011).

Biochemical Studies

Biochemical applications of similar compounds have been explored, particularly in the synthesis of oligoribonucleotides. This research is vital for understanding RNA biochemistry and potential therapeutic applications (Beijer et al., 1990).

Mechanism of Action

Target of Action

It is known that similar compounds are often used in the synthesis of modified nucleosides and nucleotides , which suggests that its targets could be involved in nucleic acid metabolism or related pathways.

Mode of Action

It is known to be used as a reagent for phosphoramidite in chemical research . Phosphoramidites are commonly used in the synthesis of DNA and RNA strands, suggesting that this compound may interact with its targets by being incorporated into nucleic acid structures.

Pharmacokinetics

It is known that similar compounds are used in the synthesis of biologically active compounds, such as nucleic acid analogs, antiviral drugs, etc . This suggests that its bioavailability and pharmacokinetic properties may be influenced by the specific context of its use, such as the presence of other compounds or specific physiological conditions.

properties

IUPAC Name

N-[1-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H52N5O9P/c1-28(2)47(29(3)4)57(54-26-12-24-43)56-38-36(55-40(39(38)52-8)46-25-23-37(44-30(5)48)45-41(46)49)27-53-42(31-13-10-9-11-14-31,32-15-19-34(50-6)20-16-32)33-17-21-35(51-7)22-18-33/h9-11,13-23,25,28-29,36,38-40H,12,26-27H2,1-8H3,(H,44,45,48,49)/t36-,38-,39+,40-,57?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWUMIPFLOKTEZ-MNVCMFJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@H]1OC)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H52N5O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743382
Record name 4-Acetamido-1-(5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2-O-methyl-beta-D-arabinofuranosyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

801.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4R,5R)-5-(4-Acetamido-2-oxopyrimidin-1(2H)-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite

CAS RN

199593-09-4
Record name 4-Acetamido-1-(5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2-O-methyl-beta-D-arabinofuranosyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R,4R,5R)-5-(4-Acetamido-2-oxopyrimidin-1(2H)-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite
Reactant of Route 2
Reactant of Route 2
(2R,3R,4R,5R)-5-(4-Acetamido-2-oxopyrimidin-1(2H)-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite
Reactant of Route 3
Reactant of Route 3
(2R,3R,4R,5R)-5-(4-Acetamido-2-oxopyrimidin-1(2H)-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite
Reactant of Route 4
Reactant of Route 4
(2R,3R,4R,5R)-5-(4-Acetamido-2-oxopyrimidin-1(2H)-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite
Reactant of Route 5
Reactant of Route 5
(2R,3R,4R,5R)-5-(4-Acetamido-2-oxopyrimidin-1(2H)-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite
Reactant of Route 6
(2R,3R,4R,5R)-5-(4-Acetamido-2-oxopyrimidin-1(2H)-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite

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